molecular formula C6H14ClNO B2634707 (R)-2-Ethylmorpholine hydrochloride CAS No. 1313019-05-4

(R)-2-Ethylmorpholine hydrochloride

Cat. No.: B2634707
CAS No.: 1313019-05-4
M. Wt: 151.63
InChI Key: XCQXIJLYGHPCNK-FYZOBXCZSA-N
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Description

®-2-Ethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethylmorpholine hydrochloride typically involves the reaction of morpholine with ethyl halides under controlled conditions. One common method is the alkylation of morpholine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of ®-2-Ethylmorpholine hydrochloride is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the reduced form of the compound.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of ®-2-Ethylmorpholine.

    Reduction: Reduced forms of ®-2-Ethylmorpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-2-Ethylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and surfactants.

Mechanism of Action

The mechanism of action of ®-2-Ethylmorpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound of ®-2-Ethylmorpholine hydrochloride, lacking the ethyl group.

    N-Ethylmorpholine: A similar compound with an ethyl group attached to the nitrogen atom.

    2-Methylmorpholine: A derivative with a methyl group instead of an ethyl group.

Uniqueness

®-2-Ethylmorpholine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

(2R)-2-ethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXIJLYGHPCNK-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313019-05-4
Record name (2R)-2-ethylmorpholine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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